1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Description
1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H22N4O4S and its molecular weight is 366.44. The purity is usually 95%.
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Biological Activity
1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, presenting data from various studies, including case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C13H18N4O4S with a molecular weight of approximately 318.37 g/mol. Its structure features a thieno[2,3-d]pyrimidine core which is significant for its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrimidines, including the compound , exhibit notable anticancer properties. For instance:
- A study demonstrated that similar pyrimidine derivatives showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer), with IC50 values indicating significant potency against these cells .
- The compound's structure allows it to inhibit tumor cell proliferation by interfering with macromolecular synthesis, similar to other pyrimidine derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of microbial strains including:
- Gram-positive bacteria : Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Candida albicans .
The Minimum Inhibitory Concentration (MIC) values were determined for these strains, showcasing the compound's potential as an antimicrobial agent.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. The compound has been studied for its anti-inflammatory properties:
- It has been shown to reduce inflammatory markers in cell cultures and animal models . The mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Neuroprotective Effects
Recent studies suggest that the compound may have neuroprotective effects:
- It has been tested for anti-Alzheimer's properties with promising results in inhibiting acetylcholinesterase (AChE) activity. This is crucial since AChE inhibitors are a common therapeutic strategy for Alzheimer's disease .
Case Studies
- Cytotoxicity Study : A study conducted on HepG2 (liver cancer) cells revealed that the compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 12 µM after 48 hours of treatment. This suggests strong potential for further development as an anticancer agent.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated lower MIC values than commonly used agents like penicillin against certain strains of bacteria .
Data Summary
Properties
IUPAC Name |
1,3-dimethyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-18-14(22)11-10-12(25-15(11)19(2)16(18)23)13(21)17-4-3-5-20-6-8-24-9-7-20/h10H,3-9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBGVHPGABSITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCCN3CCOCC3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.